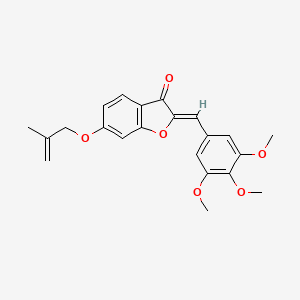

(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran backbone with a methoxy-substituted benzylidene group and an allyl ether moiety. This unique configuration is believed to contribute to its biological efficacy.

1. Anti-inflammatory Activity

Benzofuran derivatives are well-documented for their anti-inflammatory properties. Research indicates that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. For instance, one study reported that a related benzofuran derivative reduced TNF levels by 93.8% and IL-1 levels by 98% in vitro . The mechanism involves the suppression of NF-κB activity in macrophages, which plays a crucial role in inflammatory responses.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, benzofuran derivatives have shown promising results against multiple cancer cell lines:

| Cancer Type | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Leukemia | K562 | 56.84 |

| Non-small Cell Lung Cancer | NCI-H460 | 80.92 |

| Colon Cancer | HCT-116 | 72.14 |

| Melanoma | MDA-MB-435 | 50.64 |

| Ovarian Cancer | OVCAR-8 | 44.50 |

These findings suggest that this compound may induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction .

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that related benzofuran compounds can significantly enhance the activity of endogenous antioxidants like superoxide dismutase and catalase . This action helps mitigate cellular damage caused by oxidative stress, which is implicated in various diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

- Study on Inflammation : A derivative demonstrated a significant reduction in nitric oxide production in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .

- Anticancer Evaluation : A series of benzofuran compounds were tested against 60 human tumor cell lines by the National Cancer Institute (NCI), revealing varied efficacy across different cancer types . The results indicated that modifications in the benzofuran structure could enhance anticancer activity.

- Mechanistic Insights : Research involving flow cytometry showed that certain derivatives could induce apoptosis through caspase activation and ROS accumulation in K562 leukemia cells . This suggests that structural variations can significantly impact biological outcomes.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives, including (Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, as anticancer agents. Research indicates that certain benzofurans induce apoptosis in leukemia cells, showcasing their ability to target cancerous cells effectively. The mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death .

Antimicrobial Activity

Benzofuran compounds have also demonstrated antimicrobial properties. Studies suggest that they can inhibit the growth of various bacterial strains. The presence of methoxy groups in the structure enhances their interaction with microbial membranes, potentially increasing their efficacy as antibacterial agents .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : The compound can be synthesized via acid-catalyzed condensation reactions involving benzofuran derivatives and various aldehydes. This method allows for the introduction of diverse functional groups .

- Microwave-Assisted Synthesis : Recent advancements in synthetic methodologies include microwave-assisted techniques that enhance reaction rates and yields while minimizing solvent use .

Materials Science

The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals could lead to its use in catalysis or as a precursor for advanced materials.

Case Study 1: Anticancer Activity Assessment

In a controlled study assessing the anticancer effects of various benzofuran derivatives on K562 leukemia cells, it was found that compounds similar to this compound exhibited significant cytotoxicity at low micromolar concentrations. The study utilized flow cytometry to analyze cell viability and apoptosis markers .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of several benzofurans against both standard and clinical strains of bacteria. The results indicated that compounds with similar structural motifs to this compound had notable inhibitory effects on Gram-positive bacteria .

Propiedades

IUPAC Name |

(2Z)-6-(2-methylprop-2-enoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-13(2)12-27-15-6-7-16-17(11-15)28-18(21(16)23)8-14-9-19(24-3)22(26-5)20(10-14)25-4/h6-11H,1,12H2,2-5H3/b18-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOMMKMSLNJVSZ-LSCVHKIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.